molecular formula C8H8BrN3 B15364425 (4-bromo-2H-indazol-3-yl)methanamine

(4-bromo-2H-indazol-3-yl)methanamine

Cat. No.: B15364425
M. Wt: 226.07 g/mol
InChI Key: QAKTYJFKCPQRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-2H-indazol-3-yl)methanamine (CAS 1360929-86-7) is a high-purity chemical building block for research and development. This compound features a bromo-substituted indazole core, a privileged scaffold in medicinal chemistry, functionalized with a reactive methylamine group. The presence of both bromine and primary amine functionalities on the heterocyclic structure makes it a versatile intermediate for further chemical derivatization, including metal-catalyzed cross-coupling reactions and amide bond formation . The indazole scaffold is recognized as a key structural motif in the development of biologically active compounds . Recent research highlights the application of similar bromo-substituted indazole derivatives in the synthesis of advanced pharmaceutical compounds. For instance, the 3-aminoindazole structure is a critical fragment in Lenacapavir, a potent capsid inhibitor developed for the treatment of HIV-1 infections . This underscores the significant value of such intermediates in creating novel therapeutic agents. Researchers can utilize this compound to develop new substances for various applications in drug discovery projects. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

(4-bromo-2H-indazol-3-yl)methanamine

InChI

InChI=1S/C8H8BrN3/c9-5-2-1-3-6-8(5)7(4-10)12-11-6/h1-3H,4,10H2,(H,11,12)

InChI Key

QAKTYJFKCPQRJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)Br)CN

Origin of Product

United States

Preparation Methods

Synthesis Strategies and Key Reaction Pathways

Nucleophilic Substitution Reactions

Nucleophilic substitution (SNAr) is pivotal for introducing the methanamine group. Key considerations include:

  • Leaving group selection : Halides (e.g., Cl, Br) are preferred due to their superior leaving ability compared to sulfonates or tosylates.
  • Base choice : Alkali metal carbonates (e.g., K₂CO₃) are commonly employed to deprotonate methanamine and enhance nucleophilicity.

A study on analogous pyridine derivatives demonstrated that methoxide anions exhibit higher selectivity than methylamine in THF, CH₂Cl₂, or CH₃CN, favoring substitution at the 2-position. In contrast, DMF solvents promote 6-substitution with thiolate anions, highlighting solvent-dependent regiochemistry.

Catalytic Functionalization Techniques

Copper and Rhodium Catalysts in Dehydrohalogenation

Catalytic methods enable efficient dehydrohalogenation or coupling reactions:

  • Copper catalysts : Copper powder or complexes with Schiff bases facilitate C–H activation and cross-coupling. For example, copper-mediated reactions with monoethanolamine and bromotrichloromethane yield brominated intermediates.
  • Rhodium catalysts : Rhodium(II) carboxylates (e.g., rhodium pivalate) enable 1,4-addition reactions, as demonstrated in indazol-3-ol functionalization with maleimides.
Catalyst Substrate Conditions Outcome Source
CuSchiff base complex 3-Methylbut-1-ene Tert-butanol, 100°C, 24 hr 3-Bromo-1,1,1-trichloro-4-methylpentane (51% yield)
Rh(III) N-Aryl indazol-3-ols Maleimides, DCE, 80°C Succinimide-linked indazol-3-ols

Reaction Optimization Parameters

Critical factors influencing reaction efficiency include:

  • Temperature : Reactions in DMF or dimethylacetamide typically occur at 70–150°C, with optimal yields at 100–105°C.
  • Solvent-to-substrate ratio : Polar aprotic solvents (2–20 moles per mole substrate) enhance reaction kinetics and yield.
  • Pressure : Reduced pressure (70–150 mm Hg) during distillation improves product isolation.

Solvent Effects and Regioselectivity Control

Solvent-Dependent Reaction Pathways

Solvent polarity and aprotic nature significantly influence regioselectivity:

  • THF/CH₂Cl₂/CH₃CN : Favor substitution at the 2-position with methoxide anions.
  • DMF : Promotes 6-substitution with thiolate anions due to increased solvation of nucleophiles.
Table 1: Solvent Impact on Substitution Regioselectivity
Solvent Nucleophile Preferred Position Yield Source
THF Methoxide 2-Position 67%
DMF Thiolate 6-Position 67%

Temperature and Pressure Optimization

Elevated temperatures accelerate reaction rates but risk side reactions. For example:

  • 100–105°C : Ideal for dehydrohalogenation of 1,1,1,3-tetrachloro-4-methylpentane with LiBr in DMF, yielding trichloroalkenes.
  • Reduced pressure : Facilitates continuous distillation of low-boiling products, improving purity.

Comparative Analysis of Synthesis Routes

Multi-Step vs. Catalytic Routes

Method Advantages Limitations Yield
Multi-step SNAr High regioselectivity Lengthy, low atom economy 50–70%
Rh(III)-catalyzed addition Single-step functionalization Catalyst cost, substrate scope 60–80%

Economic and Environmental Impact

  • Cost : Copper-based catalysts are cheaper than rhodium, making them preferable for industrial applications.
  • Waste : Aprotic solvents require specialized disposal, necessitating green chemistry alternatives.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the 4-position enables palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups.

Suzuki-Miyaura Coupling

This reaction couples the brominated indazole with boronic acids or esters under palladium catalysis:

(4-Bromo-2H-indazol-3-yl)methanamine+Ar-B(OH)2Pd catalyst(4-Aryl-2H-indazol-3-yl)methanamine\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{(4-Aryl-2H-indazol-3-yl)methanamine}

Key Data

Boronic Acid PartnerCatalyst SystemTemperature (°C)YieldSource
Phenylboronic acidPd(PPh₃)₄8073%
4-CyanophenylboronatePd(dppf)Cl₂10068%

Mechanistic Notes :

  • The reaction proceeds via oxidative addition of the Pd(0) catalyst to the C–Br bond.

  • Transmetallation with the boronic acid precedes reductive elimination to form the C–Ar bond .

Nucleophilic Aromatic Substitution

The electron-deficient indazole ring allows nucleophilic displacement of bromine under specific conditions.

Silylation with Triethylsilyl Groups

Iron-catalyzed silylation replaces bromine with triethylsilyl groups:

This compound+Et₃Si-BpinFe(OAc)₂, dppe(4-SiEt₃-2H-indazol-3-yl)methanamine\text{this compound} + \text{Et₃Si-Bpin} \xrightarrow{\text{Fe(OAc)₂, dppe}} \text{(4-SiEt₃-2H-indazol-3-yl)methanamine}

Optimized Conditions

CatalystLigandBaseSolventTemperature (°C)Yield
Fe(OAc)₂dppet-BuONaTHF7093%

Key Insight : Radical scavengers (e.g., TEMPO) suppress reactivity, suggesting a radical-mediated pathway .

Amine Functionalization

The primary amine group undergoes condensation and acylation reactions to form derivatives with enhanced bioactivity.

Schiff Base Formation

Reaction with aldehydes produces imine derivatives:

This compound+RCHO(4-Bromo-2H-indazol-3-yl)methanimine+H₂O\text{this compound} + \text{RCHO} \rightarrow \text{(4-Bromo-2H-indazol-3-yl)methanimine} + \text{H₂O}

Example

AldehydeConditionsProduct ApplicationIC₅₀ (µM)Source
4-NitrobenzaldehydeEtOH, reflux, 6hAnticancer (HeLa cells)5.42

Synthetic Utility : Schiff bases derived from this compound exhibit potent antitumor activity, particularly against cervical and lung cancer cell lines .

Metal-Mediated Reactions

The indazole core participates in coordination chemistry, forming complexes with transition metals.

Rhodium Complex Formation

Reaction with Rh(I) precursors generates N-heterocyclic carbene (NHC) complexes:

This compound+[RhCl(COD)]2Rh-NHC Complex\text{this compound} + [\text{RhCl(COD)}]_2 \rightarrow \text{Rh-NHC Complex}

Mechanistic Pathway

  • Deprotonation of the indazole NH group.

  • Oxidative addition to Rh(I), forming a Rh(III) intermediate.

  • Reductive elimination yields the stable NHC complex .

Applications : These complexes are explored as catalysts in asymmetric synthesis .

Comparative Reaction Analysis

The table below contrasts reaction outcomes based on substituent effects:

Reaction TypeKey SubstituentReactivity TrendYield Range
Suzuki-MiyauraElectron-deficient arylAccelerates coupling65–93%
SilylationBromineRequires Fe catalysis73–93%
Schiff Base FormationMethanamineSensitive to aldehyde electronics40–89%

Scientific Research Applications

(4-bromo-2H-indazol-3-yl)methanamine is an organic compound with a bromine atom at the 4-position of a 2H-indazole ring and a methanamine group. Its molecular formula is CHBrN, and the indazole moiety is significant in medicinal chemistry due to its diverse biological activities, making it a subject of interest in various research fields.

Potential Applications

This compound is investigated for its potential biological activities. Studies suggest that indazole derivatives may exhibit antimicrobial, anticancer, and anti-inflammatory properties. The specific mechanism of action often involves interaction with molecular targets such as enzymes or receptors, which can lead to inhibition of critical cellular pathways. For instance, some derivatives have shown promise as inhibitors of phosphoinositide 3-kinase δ, which plays a role in various cellular processes.

Research

This compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Estrogen receptor ligands

Substituted 4-(1H-indazol-3-yl)phenols and substituted 4-(2H-indazol-3-yl)phenols are ligands for the estrogen receptor (ER) useful for treating the inflammatory component of diseases . These include atherosclerosis, myocardial infarction, congestive heart failure, inflammatory bowel disease, and arthritis . Other potential therapeutic indications for these molecules include type II diabetes, osteoarthritis, asthma, and Alzheimer's disease .

Unique properties

Mechanism of Action

The mechanism by which (4-bromo-2H-indazol-3-yl)methanamine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key differences among related compounds lie in their core heterocycles and substituents:

Table 1: Structural Comparison
Compound Name Core Structure Substituents Molecular Weight Key Functional Groups
(4-Bromo-2H-indazol-3-yl)methanamine Indazole Br (C4), NH2 (C3) ~226.08* NH2, Br
(4-Bromo-1H-1,3-benzodiazol-2-yl)methanamine Benzodiazole Br (C4), NH2 (C2) 226.08 NH2, Br
Compound 16 () Pyrazole Br, benzenesulfonamide 620.36 SO2NH2, C=O, Br
N-(4-Chloro-1-methyl-7-bromo-indazol-3-yl)methanesulfonamide Indazole Br (C7), Cl (C4), SO2NHCH3 N/A† SO2NHCH3, Br, Cl
  • Core Heterocycle: The indazole core in the target compound distinguishes it from benzodiazoles (six-membered ring) and pyrazoles (non-fused five-membered ring). Indazoles exhibit greater aromatic stability compared to pyrazoles, influencing reactivity and binding affinity .
  • Bromine at C4 is a common feature, enabling Suzuki-Miyaura couplings .

Physicochemical Properties

Table 2: Physical and Spectroscopic Data
Compound Name Melting Point (°C) IR Peaks (cm⁻¹) ¹H-NMR Features
This compound N/A ~3250–3430 (NH2) δ 3.5–4.0 (CH2NH2), aromatic protons
Compound 16 200–201 1335 (SO2), 1653 (C=O) δ 7.44–8.07 (ArH), δ 9.02 (NH)
(4-Bromo-1H-benzodiazol-2-yl)methanamine N/A 3253–3433 (NH2) Not reported
  • Melting Points : Sulfonamide derivatives (e.g., Compound 16) exhibit higher melting points (>200°C) due to strong intermolecular hydrogen bonding, whereas methanamine analogs likely have lower melting points .
  • Spectroscopy : The absence of SO2 or C=O IR peaks in the target compound differentiates it from sulfonamide-containing analogs. NH2 stretches (~3250–3430 cm⁻¹) are common across methanamine derivatives .

Q & A

Q. How do researchers prioritize biological targets for this compound in drug discovery?

  • Target fishing : Use chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding proteins.
  • Pathway analysis : Overlay predicted targets onto disease-associated pathways (e.g., MAPK/ERK in cancer) using KEGG or Reactome .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.